2-Hydroxy-3-methyl-5-(3-(trifluoromethoxy)phenyl)pyridine
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Overview
Description
2-Hydroxy-3-methyl-5-(3-(trifluoromethoxy)phenyl)pyridine is a compound that belongs to the class of trifluoromethylated pyridines. The trifluoromethoxy group is known for its significant impact on the chemical and physical properties of organic molecules, making it a valuable moiety in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions are generally mild and environmentally benign, making it a preferred method for the synthesis of such compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-methyl-5-(3-(trifluoromethoxy)phenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Hydroxy-3-methyl-5-(3-(trifluoromethoxy)phenyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methyl-5-(3-(trifluoromethoxy)phenyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
- 2-Hydroxy-3-methyl-5-(trifluoromethyl)pyridine
- 2-Hydroxy-3-methyl-5-(3-(trifluoromethyl)phenyl)pyridine
- 2-Hydroxy-3-methyl-5-(3-(difluoromethoxy)phenyl)pyridine
Uniqueness: The presence of the trifluoromethoxy group in 2-Hydroxy-3-methyl-5-(3-(trifluoromethoxy)phenyl)pyridine imparts unique properties, such as increased metabolic stability and enhanced biological activity, compared to its analogs. This makes it a valuable compound for various applications in pharmaceuticals and materials science .
Properties
Molecular Formula |
C13H10F3NO2 |
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Molecular Weight |
269.22 g/mol |
IUPAC Name |
3-methyl-5-[3-(trifluoromethoxy)phenyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C13H10F3NO2/c1-8-5-10(7-17-12(8)18)9-3-2-4-11(6-9)19-13(14,15)16/h2-7H,1H3,(H,17,18) |
InChI Key |
AMIZOYRCFBVVLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CNC1=O)C2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
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